molecular formula C12H17BrO3 B8664157 1-Bromo-2-isobutoxy-3,4-dimethoxybenzene

1-Bromo-2-isobutoxy-3,4-dimethoxybenzene

Cat. No.: B8664157
M. Wt: 289.16 g/mol
InChI Key: GDOKKRHMSKNHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-isobutoxy-3,4-dimethoxybenzene is a brominated aromatic compound featuring a unique substitution pattern: a bromine atom at position 1, an isobutoxy group (-OCH2CH(CH3)2) at position 2, and methoxy groups (-OCH3) at positions 3 and 3. This structural arrangement confers distinct electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

1-bromo-3,4-dimethoxy-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H17BrO3/c1-8(2)7-16-11-9(13)5-6-10(14-3)12(11)15-4/h5-6,8H,7H2,1-4H3

InChI Key

GDOKKRHMSKNHCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1OC)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

Compound Name Substituents (Positions) Key Properties/Applications References
This compound 1-Br, 2-OCH2CH(CH3)2, 3,4-OCH3 Hypothesized steric hindrance; potential use in coupling reactions -
1-Bromo-2-fluoro-3,4-dimethoxybenzene 1-Br, 2-F, 3,4-OCH3 High electronegativity (F); available in ultra-high purity grades
2,5-Di-tert-butyl-1,4-dimethoxybenzene (DBDMB) 2,5-t-Bu, 1,4-OCH3 Redox mediator (4.20 V); stabilizes Li-O2 battery performance
1-Bromo-4-ethoxy-2,3-difluorobenzene 1-Br, 4-OCH2CH3, 2,3-F Moderate solubility in polar solvents; similarity score 0.88
4-Bromo-1,2-diaminobenzene 1-Br, 2,4-NH2 Used in dye/pharmaceutical synthesis; high reactivity due to -NH2 groups

Key Observations:

Steric Effects : The isobutoxy group in the target compound introduces greater steric bulk compared to methoxy or ethoxy substituents (e.g., 1-bromo-4-ethoxy-2,3-difluorobenzene). This may hinder nucleophilic substitution reactions but enhance stability in catalytic systems .

In contrast, electron-donating methoxy/isobutoxy groups may stabilize intermediates in redox reactions .

The target compound’s isobutoxy group, while less bulky than tert-butyl, may offer a balance between solubility and redox activity .

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